molecular formula C17H27N3S B8589976 1-(1-Benzylpiperidin-4-yl)-3-tert-butylthiourea

1-(1-Benzylpiperidin-4-yl)-3-tert-butylthiourea

Cat. No. B8589976
M. Wt: 305.5 g/mol
InChI Key: RHYJFJQTXCWGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-N'-(tert-butyl)thiourea is a member of piperidines.

properties

Product Name

1-(1-Benzylpiperidin-4-yl)-3-tert-butylthiourea

Molecular Formula

C17H27N3S

Molecular Weight

305.5 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-tert-butylthiourea

InChI

InChI=1S/C17H27N3S/c1-17(2,3)19-16(21)18-15-9-11-20(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H2,18,19,21)

InChI Key

RHYJFJQTXCWGOX-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=S)NC1CCN(CC1)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)NC(=S)NC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.93 g of 4-amino-1-benzylpiperidine are dissolved in 300 ml of dichloromethane and then 16.7 ml of tert-butylisothiocyanate are added dropwise and at room temperature. The reaction mixture is stirred at room temperature for 5 hours and then water is added and the mixture is allowed to settle. The organic phase is separated, dried over sodium sulphate and evaporated. The residue obtained is crystallized from petroleum ether in order to give white crystals which melt at 137° C.; yield: 88%.
Quantity
24.93 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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